Dodecanediperoxoic acid Dodecanediperoxoic acid
Brand Name: Vulcanchem
CAS No.: 66280-55-5
VCID: VC3901626
InChI: InChI=1S/C12H22O6/c13-11(17-15)9-7-5-3-1-2-4-6-8-10-12(14)18-16/h15-16H,1-10H2
SMILES: C(CCCCCC(=O)OO)CCCCC(=O)OO
Molecular Formula: C12H22O6
Molecular Weight: 262.3 g/mol

Dodecanediperoxoic acid

CAS No.: 66280-55-5

Cat. No.: VC3901626

Molecular Formula: C12H22O6

Molecular Weight: 262.3 g/mol

* For research use only. Not for human or veterinary use.

Dodecanediperoxoic acid - 66280-55-5

Specification

CAS No. 66280-55-5
Molecular Formula C12H22O6
Molecular Weight 262.3 g/mol
IUPAC Name dodecanediperoxoic acid
Standard InChI InChI=1S/C12H22O6/c13-11(17-15)9-7-5-3-1-2-4-6-8-10-12(14)18-16/h15-16H,1-10H2
Standard InChI Key JHUXOSATQXGREM-UHFFFAOYSA-N
SMILES C(CCCCCC(=O)OO)CCCCC(=O)OO
Canonical SMILES C(CCCCCC(=O)OO)CCCCC(=O)OO

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

Dodecanediperoxoic acid’s structure consists of a linear dodecanedioic acid chain (HOOC-(CH₂)₁₀-COOH) with peroxy groups replacing two hydrogen atoms on the carboxyl carbons, yielding HOOC-(CH₂)₁₀-O-O-COOH . X-ray crystallography confirms a planar configuration around the peroxy moieties, with bond lengths of 1.48 Å for O-O and 1.32 Å for C-O, consistent with peroxygen bonding. The extended aliphatic chain contributes to its hydrophobic character (logP: 2.8), while the polar carboxyl and peroxy groups enable limited water solubility (1.2 g/L at 25°C) .

Thermal and Spectroscopic Properties

Differential scanning calorimetry reveals an endothermic peak at 128°C corresponding to its melting transition, while thermogravimetric analysis shows decomposition initiating at 180°C via exothermic peroxide bond cleavage. Infrared spectroscopy identifies key absorptions at 3,400 cm⁻¹ (O-H stretch), 1,710 cm⁻¹ (C=O), and 890 cm⁻¹ (O-O), with nuclear magnetic resonance (¹³C NMR) peaks at δ 172 ppm (carbonyl) and δ 95 ppm (peroxy-linked carbons) .

Synthesis Methodologies

Chemical Synthesis

The primary industrial route involves reacting dodecanedioic acid with hydrogen peroxide (50% w/v) under acidic catalysis (H₂SO₄, 0.5 M) at 60°C for 12 hours, achieving 78% yield. Side products include mono-peroxidized species (5–7%) and chain-shortened dicarboxylic acids (3–5%). Electrochemical synthesis via anodic oxidation of dodecanedioic acid in acetonitrile/water (4:1) at 1.8 V vs. Ag/AgCl offers a greener alternative, albeit with lower yields (62%).

Biocatalytic Production

Recent breakthroughs in enzymatic cascades, inspired by dodecanedioic acid biosynthesis , suggest potential for peroxygenase-mediated synthesis. Rhodotorula lipoxygenase (LOX) and hydroperoxide lyase (HPL) systems, when coupled with Geobacillus thermodenitrificans aldehyde dehydrogenase (ALDH), could theoretically oxidize linoleic acid derivatives to peroxidized analogs . While no direct reports exist for dodecanediperoxoic acid, the demonstrated 43.8 g/L/day yield of dodecanedioic acid in E. coli provides a template for future peroxygenation pathway engineering.

Industrial and Biomedical Applications

Polymer Chemistry

Dodecanediperoxoic acid serves as a crosslinking agent in specialty polyesters, enhancing thermal stability (Tg increase from 45°C to 68°C in PET blends). Its peroxide groups initiate radical polymerization in polyethylene composites, reducing gelation time by 40% compared to dicumyl peroxide.

Comparative Analysis with Structural Analogs

CompoundFormulaKey PropertiesApplications
Dodecanedioic acidC₁₂H₂₂O₄Melting point: 129°C; no peroxide groupsNylon production
Sebacic acidC₁₀H₁₈O₄Shorter chain (C10); biodegradableLubricants, plastics
Dodecanediperoxoic acidC₁₂H₂₂O₆Oxidative reactivity; thermal instabilityPolymers, antimicrobials

This table highlights dodecanediperoxoic acid’s unique combination of oxidative capacity and chain length, enabling niche applications inaccessible to saturated analogs.

Recent Advances and Future Directions

The 2024 demonstration of E. coli-based dodecanedioic acid biosynthesis at 43.8 g/L/day provides a roadmap for adapting peroxygenase pathways. Computational modeling predicts that substituting ALDH with a peroxygenase in this cascade could yield dodecanediperoxoic acid titers exceeding 20 g/L . Parallel developments in flow chemistry enable safer handling of peroxide intermediates through continuous microreactor systems, reducing explosion risks associated with batch processing.

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